- Derivatives of tridecan-X-ones (X = 2-7): Synthesis and spectral data, Zeszyty Naukowe - Politechnika Lodzka, 2004, 68, 23-31

Cas no 927-45-7 (7-Tridecanol)

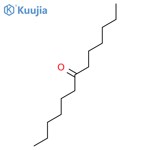

7-Tridecanol structure

Nome del prodotto:7-Tridecanol

7-Tridecanol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Tridecanol

- tridecan-7-ol

- 1-hexylheptanol

- Dihexylcarbinol

- Di-n-hexyl-carbinol

- 1-Hexyl-1-heptanol

- NSC 158536

- CHEBI:87311

- AS-76688

- DB-307409

- 927-45-7

- NSC-158536

- DTXCID80161603

- AKOS014482618

- SCHEMBL664620

- SY269080

- Q27159517

- DTXSID60239112

- MFCD00021955

- C13H28O

- D93272

- NSC158536

- BP-29536

-

- Inchi: 1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

- Chiave InChI: KWUWHKRBPALTGJ-UHFFFAOYSA-N

- Sorrisi: OC(CCCCCC)CCCCCC

Proprietà calcolate

- Massa esatta: 200.21400

- Massa monoisotopica: 200.214

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 14

- Conta legami ruotabili: 10

- Complessità: 89.4

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 5.4

- Superficie polare topologica: 20.2Ų

Proprietà sperimentali

- Densità: 0.7947 (estimate)

- Punto di fusione: 26.15°C (estimate)

- Punto di ebollizione: 268.11°C (estimate)

- Punto di infiammabilità: 105.5°C

- Indice di rifrazione: 1.4192 (estimate)

- PSA: 20.23000

- LogP: 4.28810

7-Tridecanol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1262967-25g |

7-Tridecanol |

927-45-7 | 97% | 25g |

$165 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1262967-5g |

7-Tridecanol |

927-45-7 | 97% | 5g |

$80 | 2024-06-07 | |

| Aaron | AR006F7Y-1g |

7-Tridecanol |

927-45-7 | 97% | 1g |

$11.00 | 2025-02-11 | |

| 1PlusChem | 1P006EZM-10g |

7-Tridecanol |

927-45-7 | 97% | 10g |

$58.00 | 2024-04-20 | |

| Aaron | AR006F7Y-25g |

7-Tridecanol |

927-45-7 | 98% | 25g |

$122.00 | 2025-03-06 | |

| Aaron | AR006F7Y-5g |

7-Tridecanol |

927-45-7 | 97% | 5g |

$32.00 | 2025-02-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690416-250mg |

7-Tridecanol |

927-45-7 | 98% | 250mg |

¥326.00 | 2024-04-25 | |

| A2B Chem LLC | AC98562-10g |

7-Tridecanol |

927-45-7 | 97% | 10g |

$480.00 | 2024-07-18 | |

| A2B Chem LLC | AC98562-25g |

7-Tridecanol |

927-45-7 | 97% | 25g |

$961.00 | 2024-07-18 | |

| Aaron | AR006F7Y-100g |

7-Tridecanol |

927-45-7 | 98% | 100g |

$416.00 | 2025-03-06 |

7-Tridecanol Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 8 h, reflux; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Riferimento

- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 30 min, rt; overnight, reflux; reflux → rt

Riferimento

- Optical and Photophysical Properties of Indolocarbazole Derivatives, Journal of Physical Chemistry A, 2006, 110(51), 13696-13704

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Methanol , Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Methanol , Water ; rt

Riferimento

- Synthesis and characterization of novel low-bandgap triphenylamine-based conjugated polymers with main-chain donors and pendent acceptors for organic photovoltaics, Journal of Polymer Science, 2010, 48(24), 5812-5823

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, -10 °C

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 6 h, 10 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 6 h, 10 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Coupled Metabolic Cycles Allow Out-of-Equilibrium Autopoietic Vesicle Replication, Angewandte Chemie, 2020, 59(46), 20361-20366

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 Solvents: Tetrahydrofuran , Hexane

1.3 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran , Hexane

1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Hexane , Water

1.2 Solvents: Tetrahydrofuran , Hexane

1.3 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran , Hexane

1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Hexane , Water

Riferimento

- Organoboranes. 41. Reaction of organoboranes with (dichloromethyl)lithium. Scope and limitations. Synthesis of homologated primary and secondary alcohols, Journal of Organic Chemistry, 1985, 50(21), 4032-6

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 25 °C

Riferimento

- Long-Range Self-Assembly of an Electron-Deficient Hexaazatrinaphthylene with Out-of-Plane Substituents, ChemPlusChem, 2020, 85(4), 613-618

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Diethyl ether ; reflux; 10 min, reflux

1.2 Reagents: Sulfuric acid , Water Solvents: Water ; reflux

1.2 Reagents: Sulfuric acid , Water Solvents: Water ; reflux

Riferimento

- Novel NIR-absorbing conjugated polymers for efficient polymer solar cells: effect of alkyl chain length on device performance, Journal of Materials Chemistry, 2009, 19(15), 2199-2206

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Phenylsilane , Oxygen Catalysts: (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)manganese Solvents: Isopropanol , Dichloromethane

Riferimento

- Acceleration of the reduction of aldehydes and ketones using Mn(dpm)3 catalyst and phenylsilane in the presence of dioxygen, Tetrahedron Letters, 2001, 42(38), 6633-6636

Synthetic Routes 18

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

1.2 Reagents: Methanol , Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Methanol , Ammonium chloride Solvents: Water ; rt

Riferimento

- Synthesis and applications of 2,7-carbazole-based conjugated main-chain copolymers containing electron deficient bithiazole units for organic solar cells, Journal of Polymer Science, 2010, 48(23), 5479-5489

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Phenylsilane , Oxygen Catalysts: (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)manganese Solvents: Isopropanol , 1,2-Dichloroethane

Riferimento

- Ionic and organometallic-catalyzed organosilane reductions, Organic Reactions (Hoboken, 2008, 71, 1-737

7-Tridecanol Raw materials

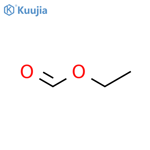

- Ethyl formate

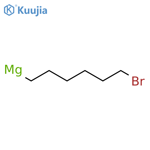

- Hexylmagnesium Bromide, 0.8 M solution in THF

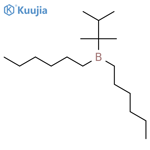

- 7-TRIDECANONE

- Borane, dihexyl(1,1,2-trimethylpropyl)-

7-Tridecanol Preparation Products

7-Tridecanol Letteratura correlata

-

Seiichiro Ogawa,Yo Ohishi,Miwako Asada,Akihiro Tomoda,Atsushi Takahashi,Yoriko Ooki,Midori Mori,Masayoshi Itoh,Takashi Korenaga Org. Biomol. Chem. 2004 2 884

-

2. Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. An efficient one-pot synthesis of substituted 2,6-diazatricyclo[5.3.3.01,6]- and 2,5-diazatricyclo[4.3.3.01,5]-alkanes and a study of their acetylation productsElizabeth Malamidou-Xenikaki J. Chem. Soc. Perkin Trans. 1 1996 2523

-

Alexander D. Todd,Christopher W. Bielawski Catal. Sci. Technol. 2013 3 135

-

Ibrahim Ata,Sadok Ben Dkhil,Martin Pfannm?ller,Sara Bals,David Duché,Jean-Jacques Simon,Tomoyuki Koganezawa,Noriyuki Yoshimoto,Christine Videlot-Ackermann,Olivier Margeat,J?rg Ackermann,Peter B?uerle Org. Chem. Front. 2017 4 1561

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:927-45-7)7-Tridecanol

Purezza:99%

Quantità:25g

Prezzo ($):213